molecular formula C14H20 B149226 Methylionene CAS No. 31197-54-3

Methylionene

Cat. No. B149226
CAS RN: 31197-54-3
M. Wt: 188.31 g/mol
InChI Key: FXJRXZWVNPHANR-UHFFFAOYSA-N
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Description

Methylionene, also known as α-cetone, α-ionone or 6-methylionone, is an organic compound with the chemical formula C14H22O . It is one of a group of isomers called ionones, all of which possess floral or woody aromas and are commonly used in scented products .


Synthesis Analysis

The synthesis of Methylionene has been reported in a study where “iso”-beta-ionone and “iso”-beta-isomethylionone were prepared from delta-pyronene via 1,6,6-trimethyl-2-methylene cyclohexan-1-ol .


Molecular Structure Analysis

Methylionene has a molecular formula of C14H22O and a molecular weight of 206.3239 g/mol . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3 .


Physical And Chemical Properties Analysis

Methylionene is a type of compound known as sesquiterpenoids . It is derived from Sclerophoma pythiophila and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Neurological Applications

  • Alzheimer's Disease and Memory Enhancement: Methylene Blue (MB) shows potential in improving memory and treating Alzheimer's disease. It modulates the cGMP pathway, influencing various neurological functions (Oz, Lorke, Hasan, & Petroianu, 2011).
  • Neuroprotective Actions: MB serves as an alternative mitochondrial electron transfer carrier, reducing mitochondrial superoxide production. It offers protection against neurotoxicity and enhances cellular oxygen consumption, beneficial in Parkinson’s disease and stroke treatment (Poteet et al., 2012).

Diagnostic and Surgical Applications

  • Intraoperative Fluorescent Imaging: Recently, MB's role as a fluorophore in surgery has gained attention. It assists in visualizing structures like ureters, parathyroid glands, pancreatic tumors, and aids in breast cancer tumor margin detection (Cwalinski et al., 2020).
  • Staining in Histological Studies: MB is used for in vivo staining of the nervous system, aiding in the study of the brain's intercellular fluid circulation and the structure of the microcirculatory tract (Kondor, Tykholaz, & Guminskyi, 2022).

Environmental and Industrial Applications

  • Dye Removal in Water Treatment: MB is effective in treating water contaminated with dyes. Various biosorbents like soybean hulls and montmorillonite clay show high efficiency in adsorbing MB from water, demonstrating its potential in wastewater treatment (Cusioli et al., 2019); (Almeida et al., 2009).
  • Adsorption Studies: The adsorption of MB is studied for environmental clean-up, with research focusing on different adsorbents and their capacities (Yousefi-Limaee, Hadavand, & Rahmani, 2022).

Photodynamic Therapy

  • Cancer and Microbial Infection Treatment: MB is used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low toxicity and efficient photosensitizing properties (Wainwright, 2005).

Safety And Hazards

Methylionene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . Therefore, it should be handled with care to avoid skin and eye contact.

properties

IUPAC Name

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRXZWVNPHANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185125
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-

CAS RN

31197-54-3
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
34
Citations
U Tezel, B Şepitci - Sakarya University Journal of Science, 2019 - dergipark.org.tr
… g-Methylionene, which is a fragrance, was degraded rapidly. Over 80% of g-methylionene … (1988) showed that gmethylionene was degraded by cis/trans hydroxylation by Aspergillus …
Number of citations: 3 dergipark.org.tr
S Paul, D Gross, A Bechtel, S Dutta - International journal of coal geology, 2020 - Elsevier
Monoterpenoid class of compounds is well-known for the characteristic odor and their contribution in various ecological functions such as plant-insect interaction, defense, pollinator …
Number of citations: 6 www.sciencedirect.com
C Menor-Salván, M Najarro, F Velasco, I Rosales… - Organic …, 2010 - Elsevier
The composition of terpenoids from well preserved Cretaceous fossil resins and plant tissues from the amber bearing deposits of El Soplao and Reocín in Cantabria (northern Spain) …
Number of citations: 79 www.sciencedirect.com
R Chaler, JO Grimalt - Phytochemical Analysis: An …, 2005 - Wiley Online Library
Ambers from Peñacerrada (Basque Country, North Spain) have been analysed by IR spectroscopy and GC‐MS in order to study the polymeric and solvent‐soluble GC‐amenable …
A Otto, BRT Simoneit, V Wilde, L Kunzmann… - Review of Palaeobotany …, 2002 - Elsevier
… Methylionene (6) is the major compound in the leaf extract. 1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene (3) and 1,2-dihydro-1,1,2,6-tetramethylnaphthalene (4) are further highly …
Number of citations: 116 www.sciencedirect.com
G Staccioli, A Sturaro, G Parvoli, MB Alberti - Flora Mediterranea, 2001 - herbmedit.org
… ionene and methylionene are typical carotenoid degradation products of spores and were proposed as markers of sporopollenin from both gymnosperm and angiosperm species. De-A-…
Number of citations: 1 www.herbmedit.org
MT Bogert, VG Fourman - Journal of the American Chemical …, 1933 - ACS Publications
… Preliminary experiments with commercial “methylionone” show that it is likewise easily dehydrated when distilledwith iodine, and that the methylionene so produced is readily nitrated to …
Number of citations: 35 pubs.acs.org
S Yamamoto, A Otto, G Krumbiegel… - Review of Palaeobotany …, 2006 - Elsevier
The biomarker compositions of six ambers (two glessites, two succinites, goitschite, and stantienite) from the Upper Oligocene of the Bitterfeld deposit in Germany were analyzed by gas …
Number of citations: 94 www.sciencedirect.com
OO Sonibare, RJ Huang, DE Jacob, Y Nie… - Journal of analytical and …, 2014 - Elsevier
… Some diagenetic products of sesquiterpenoids such as ionene (16) and methylionene (19) were also detected. The extract is dominated by abietane and labdane-type diterpenoids. …
Number of citations: 21 www.sciencedirect.com
MT Bogert, PM Apfelbaum - Journal of the American Chemical …, 1938 - ACS Publications
Me-not only the naturally occurring irone of Tie-mann(beta-irone)(IV), but also an isomeric alpha-irone (III). No experimental evidence has ever been published in support of this …
Number of citations: 8 pubs.acs.org

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